molecular formula C21H42O2 B127073 3-Nonyldodecanoic acid CAS No. 145066-77-9

3-Nonyldodecanoic acid

Cat. No. B127073
M. Wt: 326.6 g/mol
InChI Key: DTPRFTCVNRCFTB-UHFFFAOYSA-N
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Description

3-Nonyldodecanoic acid (NDA) is a fatty acid that belongs to the class of long-chain fatty acids. It is commonly found in the seeds of many plants, including sunflower, soybean, and corn. NDA has been the subject of extensive scientific research in recent years, due to its potential applications in various fields.

Scientific Research Applications

3-Nonyldodecanoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 3-Nonyldodecanoic acid has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. In agriculture, 3-Nonyldodecanoic acid has been shown to have herbicidal properties, making it a potential candidate for weed control. In industry, 3-Nonyldodecanoic acid has been shown to have surfactant properties, making it a potential candidate for use in detergents and other cleaning products.

Mechanism Of Action

The mechanism of action of 3-Nonyldodecanoic acid is not fully understood. However, it is believed that 3-Nonyldodecanoic acid exerts its effects through the inhibition of various enzymes and signaling pathways. For example, 3-Nonyldodecanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

3-Nonyldodecanoic acid has been shown to have various biochemical and physiological effects. For example, 3-Nonyldodecanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-Nonyldodecanoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Nonyldodecanoic acid in lab experiments is its low toxicity and high stability. 3-Nonyldodecanoic acid is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using 3-Nonyldodecanoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many future directions for research on 3-Nonyldodecanoic acid. One area of interest is the potential use of 3-Nonyldodecanoic acid as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new methods for the synthesis of 3-Nonyldodecanoic acid, which could lead to more efficient and cost-effective production. Additionally, the potential use of 3-Nonyldodecanoic acid in agriculture and industry should be further explored.

Synthesis Methods

3-Nonyldodecanoic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of nonanoic acid with decanoic acid in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of lipases to catalyze the reaction between nonanoic acid and decanoic acid.

properties

CAS RN

145066-77-9

Product Name

3-Nonyldodecanoic acid

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

3-nonyldodecanoic acid

InChI

InChI=1S/C21H42O2/c1-3-5-7-9-11-13-15-17-20(19-21(22)23)18-16-14-12-10-8-6-4-2/h20H,3-19H2,1-2H3,(H,22,23)

InChI Key

DTPRFTCVNRCFTB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CCCCCCCCC)CC(=O)O

Canonical SMILES

CCCCCCCCCC(CCCCCCCCC)CC(=O)O

synonyms

3-NONYLDODECANOIC ACID

Origin of Product

United States

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